palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Overview
Description
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is an organometallic compound widely used in various fields of chemistry and industry. It is known for its stability and versatility, making it a valuable reagent, catalyst, and precursor material. The compound has the chemical formula
Pd(C11H19O2)2
and is often utilized in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .Scientific Research Applications
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is explored for its potential in biological imaging and as a therapeutic agent due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
Preparation Methods
The synthesis of palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of palladium(II) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+2C11H20O2→Pd(C11H19O2)2+2HCl
The product is then purified through recrystallization or sublimation to obtain a high-purity compound .
Chemical Reactions Analysis
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium(0), which is often used as a catalyst in various organic reactions.
Substitution: The ligand exchange reactions with other bidentate ligands are common, leading to the formation of different palladium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Mechanism of Action
The mechanism of action of palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its ability to coordinate with various substrates, facilitating catalytic processes. The palladium center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination chemistry is crucial in its role as a catalyst in organic synthesis .
Comparison with Similar Compounds
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate can be compared with other similar compounds, such as:
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Used in similar applications but with different catalytic properties.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II): Another catalyst with distinct reactivity.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II): Often used in coordination chemistry and as a precursor for zinc oxide films .
The uniqueness of this compound lies in its palladium center, which provides exceptional catalytic activity and stability, making it highly valuable in various applications.
Properties
IUPAC Name |
palladium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQYSYGUZWAAOA-ATMONBRVSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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